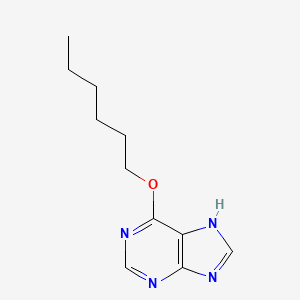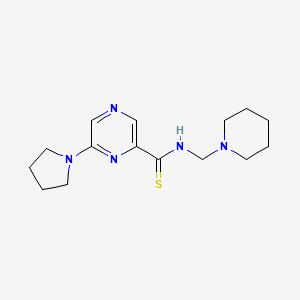
6-Bromo-3,3-dimethylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,3-dimethylhexan-2-one is an organic compound that belongs to the class of haloalkanes It features a bromine atom attached to a carbon chain, which also contains a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-dimethylhexan-2-one can be achieved through several methods. One common approach involves the bromination of 3,3-dimethylhexan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-dimethylhexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-dimethylhexan-2-one.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: 3,3-Dimethylhexan-2-one.
Reduction: 3,3-Dimethylhexan-2-ol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
6-Bromo-3,3-dimethylhexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3,3-dimethylhexan-2-one involves its interaction with various molecular targets. The bromine atom and ketone group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,3-dimethylhexan-2-one: Similar structure but with a chlorine atom instead of bromine.
3,3-Dimethylhexan-2-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
6-Iodo-3,3-dimethylhexan-2-one: Contains an iodine atom, which can lead to different reactivity and properties.
Uniqueness
6-Bromo-3,3-dimethylhexan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
61675-00-1 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
6-bromo-3,3-dimethylhexan-2-one |
InChI |
InChI=1S/C8H15BrO/c1-7(10)8(2,3)5-4-6-9/h4-6H2,1-3H3 |
InChI Key |
POGQGXKJMZLWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Propylphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14557242.png)

![Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14557251.png)





![5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol](/img/structure/B14557286.png)



